molecular formula C28H36N3O5 B15133675 CID 156588610

CID 156588610

Cat. No.: B15133675
M. Wt: 494.6 g/mol
InChI Key: BXMOHDICCYPJBA-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 156588610” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

CID 156588610 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound might react with sodium tetrapropylborate, an ionic organoboron compound, to form derivatives useful in chromatography .

Scientific Research Applications

CID 156588610 has a wide range of scientific research applications. In chemistry, it can be used as a reagent for the synthesis of other compounds. In biology, it might be used in studies involving enzyme interactions or cellular pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of materials with specific properties, such as coatings or adhesives .

Mechanism of Action

The mechanism of action of CID 156588610 involves its interaction with specific molecular targets and pathways. For example, it might act by inhibiting or activating certain enzymes, thereby affecting biochemical pathways within cells. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

CID 156588610 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. For instance, compounds with similar boron-containing structures might exhibit similar reactivity and applications. the specific properties and applications of this compound would depend on its unique chemical structure and the context in which it is used .

Properties

Molecular Formula

C28H36N3O5

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C28H36N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33)

InChI Key

BXMOHDICCYPJBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)[C](C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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